3,4,5,6-Tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione
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Overview
Description
3,4,5,6-Tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple chlorine atoms and a distinctive pentacyclic framework, which contribute to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione typically involves multi-step organic reactions. The process often starts with the chlorination of a suitable precursor, followed by cyclization and functional group modifications to introduce the hydroxy and oxa-aza functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to optimize the production process, minimize waste, and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or modify the pentacyclic structure.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,4,5,6-Tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and pentacyclic structure enable it to bind to enzymes, receptors, or DNA, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5,6-Tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione
- 3,4,5,6-Tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione
Uniqueness
The uniqueness of 3,4,5,6-Tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione lies in its specific arrangement of chlorine atoms and the presence of both hydroxy and oxa-aza functionalities within a pentacyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4,5,6-tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl4NO4/c14-8-9(15)13(17)1-12(8,16)4-5(13)7-3-2(6(4)22-7)10(19)18(21)11(3)20/h2-7,21H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWZGIVQQGAUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C3C(C1(C(=C2Cl)Cl)Cl)C4C5C(C3O4)C(=O)N(C5=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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